molecular formula C10H10Cl2O B1601334 3,4-Dichlorobutyrophenone CAS No. 55366-27-3

3,4-Dichlorobutyrophenone

Cat. No. B1601334
CAS RN: 55366-27-3
M. Wt: 217.09 g/mol
InChI Key: BDAHJRSPLTZINY-UHFFFAOYSA-N
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Description

3,4-Dichlorobutyrophenone is a chlorinated organic compound . It is used in the synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones .


Synthesis Analysis

The synthesis of 3,4-Dichlorobutyrophenone involves the chlorination of butyrophenone . It is also used as a raw material in the preparation of penconazole, a pesticide bacteriacide, through Darzen condensation and reduction, esterification, and synthesis of potassium borohydride .


Molecular Structure Analysis

The molecular formula of 3,4-Dichlorobutyrophenone is C6H3Cl2O .


Chemical Reactions Analysis

3,4-Dichlorobutyrophenone can be produced by the chlorination of butyrophenone . It is also used in the synthesis of penconazole .


Physical And Chemical Properties Analysis

3,4-Dichlorobutyrophenone is a white solid that has the odor of chlorine . It has a melting point range of 29 - 30 °C .

Scientific Research Applications

Synthesis of Unnatural α-Amino Acids and Heterocycles

3,4-Dichlorobutyrophenone has been utilized in the synthesis of unnatural α-amino acids and heterocycles. These compounds serve as key starting materials in the creation of diverse heterocycles like furanone, benzoxazapindione, pyridazinone, and quinoxaline derivatives. Such heterocycles have potential applications in developing new nucleoside moieties (El-Hashash & Rizk, 2013).

Preparation of Heterocyclic Compounds with Biological Activity

Another significant application of 3,4-Dichlorobutyrophenone is in the preparation of new heterocyclic compounds that exhibit antimicrobial and antifungal activities. This involves the reaction of the compound with various reagents, leading to the formation of derivatives with potential biological significance (Sayed et al., 2003).

Involvement in the Synthesis of Conducting Polymers

The compound plays a role in the synthesis and electronic properties of materials like Poly(3,4-ethylenedioxythiophene) (PEDOT), which is used as a conducting layer in various applications, particularly in organic devices. It's part of the modification process of the precursor materials (Segura et al., 2006).

Biosynthesis in Microbial Systems

3,4-Dichlorobutyrophenone derivatives have also found applications in the biosynthesis of compounds in microbial systems like Escherichia coli. This includes the production of phlorisovalerophenone, a key intermediate in humulone biosynthesis, and other compounds from renewable carbon resources (Zhou et al., 2016).

Environmental Degradation Studies

This compound has also been the subject of environmental degradation studies. For instance, the degradation of aqueous 3,4-Dichloroaniline, a related compound, in a novel dielectric barrier discharge plasma reactor, has been investigated, which is pertinent to understanding the environmental impact and degradation pathways of similar compounds (Feng et al., 2015).

Safety And Hazards

3,4-Dichlorobutyrophenone causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .

Relevant Papers One relevant paper is a patent on the method for preparing penconazole, a pesticide bacteriacide, using 2,4-dichloro butyrophenone as a raw material .

properties

IUPAC Name

3,4-dichloro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAHJRSPLTZINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480373
Record name 3,4-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobutyrophenone

CAS RN

55366-27-3
Record name 3,4-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Aoyama, T Nishio, Y Hirabayashi… - Journal of the …, 1975 - pubs.rsc.org
Photochemical reactions of some β-aminovinyl ketones and related compounds have been examined. Irradiation of the β-NN-dialkylaminovinyl phenyl ketones (1a–g) yielded the …
Number of citations: 3 pubs.rsc.org
BC Sawhney - 1966 - search.proquest.com
INFRARED, PROTON RESONANCE, AND MASS SPECTRA OF BUTYROPHENONE AND RELATEDMOLECULES. INFRARED, PROTON RESONANCE, AND MASS SPECTRA OF …
Number of citations: 2 search.proquest.com

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